molecular formula C9H11B B3215501 4-Bromo-2-ethyl-1-methylbenzene CAS No. 1161497-35-3

4-Bromo-2-ethyl-1-methylbenzene

Cat. No.: B3215501
CAS No.: 1161497-35-3
M. Wt: 199.09 g/mol
InChI Key: JMLZSHJHQWSWPS-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-methylbenzene (C₉H₁₁Br) is a brominated aromatic compound featuring substituents at the 1-, 2-, and 4-positions of the benzene ring: a methyl group at position 1, an ethyl group at position 2, and a bromine atom at position 4. This compound is synthesized via the Chackal-Catoen method, which involves the reaction of 1-(5-bromo-2-methylphenyl)ethanone with hydrazine hydrate and KOH in anhydrous ethylene glycol under reflux conditions . Analytical data confirm its molecular formula (C: 50.73%, H: 4.26% calculated; C: 50.44%, H: 4.30% found) .

Properties

IUPAC Name

4-bromo-2-ethyl-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLZSHJHQWSWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-1-methylbenzene (ethyl toluene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}9\text{H}{11}\text{Br} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-ethyl-1-methylbenzene can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 2-ethyl-1-methylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

    Substitution: Formation of 2-ethyl-1-methylbenzene derivatives.

    Oxidation: Formation of 4-bromo-2-ethylbenzoic acid.

    Reduction: Formation of 2-ethyl-1-methylbenzene.

Scientific Research Applications

4-Bromo-2-ethyl-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-1-methylbenzene in chemical reactions involves the formation of a positively charged intermediate (benzenonium ion) during electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming substituents to the meta position relative to the bromine atom.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Features Reference
4-Bromo-2-ethyl-1-methylbenzene C₉H₁₁Br Br (4), Ethyl (2), Me (1) Ethyl group enhances hydrophobicity; bromine enables cross-coupling reactions.
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO Br (4), Ethoxy (2), Me (1) Ethoxy group increases polarity, potentially improving solubility in polar solvents.
4-Bromo-2-iodo-1-methylbenzene C₇H₆BrI Br (4), I (2), Me (1) Iodine substituent facilitates Suzuki-Miyaura coupling due to its high leaving-group ability.
4-Bromo-2-chloro-1-methoxybenzene C₇H₆BrClO Br (4), Cl (2), OMe (1) Chloro and methoxy groups create competing electronic effects (Cl: electron-withdrawing; OMe: electron-donating).
4-Bromo-1-isopropyl-2-methylbenzene C₁₀H₁₃Br Br (4), Me (2), iPr (1) Bulkier isopropyl group may sterically hinder electrophilic substitution reactions.

Key Observations:

Electronic Effects :

  • The ethyl group in 4-Bromo-2-ethyl-1-methylbenzene is electron-donating, activating the ring toward electrophilic substitution. In contrast, electron-withdrawing groups like chlorine (in 4-Bromo-2-chloro-1-methoxybenzene) deactivate the ring .
  • Bromine at position 4 directs further substitutions to the ortho and para positions, a pattern consistent across analogs .

Reactivity in Cross-Coupling :

  • Iodine-substituted analogs (e.g., 4-Bromo-2-iodo-1-methylbenzene) are more reactive in palladium-catalyzed cross-coupling reactions compared to bromine- or chlorine-containing compounds .

Polarity and Solubility: Ethoxy or methoxy groups (e.g., 4-Bromo-2-ethoxy-1-methylbenzene) enhance polarity, making these compounds more soluble in polar solvents like ethanol or acetone compared to the ethyl-substituted parent compound .

Biological Activity

4-Bromo-2-ethyl-1-methylbenzene, also known as 4-bromo-α-ethyl-methylbenzene, is a brominated aromatic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-ethyl-1-methylbenzene is C9H11BrC_9H_{11}Br. The compound features a bromine atom attached to the benzene ring, which can significantly influence its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that halogenated aromatic compounds, including 4-bromo derivatives, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The presence of the bromine atom is particularly significant in modulating these activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of brominated aromatic compounds. For instance, compounds structurally related to 4-Bromo-2-ethyl-1-methylbenzene have demonstrated significant growth inhibition against various cancer cell lines.

Cancer Cell Line GI50 (μM)
ACHN2.74
HCT152.37
MDA-MB-2312.20
NUGC-32.48
NCI-H235.86
PC-32.68

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .

Antimicrobial Activity

4-Bromo compounds have been studied for their antimicrobial properties. For example, certain brominated derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of 4-Bromo-2-ethyl-1-methylbenzene can be attributed to several mechanisms:

  • Cell Cycle Inhibition : Some studies suggest that brominated compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • NF-kB Inhibition : Compounds similar in structure to 4-Bromo-2-ethyl-1-methylbenzene have been shown to inhibit NF-kB signaling pathways, which are crucial in cancer progression and inflammation .
  • Reactive Oxygen Species (ROS) Generation : Brominated compounds may enhance oxidative stress within cells, contributing to their cytotoxic effects on tumor cells.

Case Studies

A notable study investigated the effects of various brominated aromatic compounds on human breast and prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation through both apoptosis and necrosis pathways .

Another case study focused on the synthesis of new brominated derivatives aimed at enhancing antimicrobial activity against resistant strains of bacteria. The synthesized compounds exhibited significant antibacterial effects compared to traditional antibiotics, indicating their potential as alternative therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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